molecular formula C20H16N4O2 B2619798 2-(1,2-benzoxazol-3-yl)-N-({[2,3'-bipyridine]-3-yl}methyl)acetamide CAS No. 1903590-46-4

2-(1,2-benzoxazol-3-yl)-N-({[2,3'-bipyridine]-3-yl}methyl)acetamide

Cat. No.: B2619798
CAS No.: 1903590-46-4
M. Wt: 344.374
InChI Key: SCXQVQKDPFBBSD-UHFFFAOYSA-N
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Description

2-(1,2-Benzoxazol-3-yl)-N-({[2,3’-bipyridine]-3-yl}methyl)acetamide is a complex organic compound that features a benzoxazole ring and a bipyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-({[2,3’-bipyridine]-3-yl}methyl)acetamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Bipyridine Synthesis: The bipyridine moiety can be prepared via the coupling of pyridine derivatives using transition metal catalysts such as palladium or nickel.

    Coupling Reaction: The final step involves coupling the benzoxazole and bipyridine units through an acetamide linkage. This can be achieved using reagents like carbodiimides or other coupling agents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Benzoxazol-3-yl)-N-({[2,3’-bipyridine]-3-yl}methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents onto the benzoxazole or bipyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(1,2-Benzoxazol-3-yl)-N-({[2,3’-bipyridine]-3-yl}methyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

    Materials Science: The compound’s bipyridine moiety makes it a candidate for use in coordination chemistry and the development of metal-organic frameworks (MOFs).

    Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate interactions with proteins, nucleic acids, and other biomolecules.

    Industrial Applications: The compound may find use in the development of new materials, catalysts, and other industrially relevant products.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-({[2,3’-bipyridine]-3-yl}methyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The bipyridine moiety can coordinate with metal ions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(1,2-Benzoxazol-3-yl)acetamide: A simpler analog lacking the bipyridine moiety.

    2-(1,2-Benzisoxazol-3-yl)acetic acid: A related compound with a carboxylic acid functional group instead of an acetamide linkage.

    Bipyridine Derivatives: Compounds containing the bipyridine moiety but lacking the benzoxazole ring.

Uniqueness

2-(1,2-Benzoxazol-3-yl)-N-({[2,3’-bipyridine]-3-yl}methyl)acetamide is unique due to the combination of the benzoxazole and bipyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c25-19(11-17-16-7-1-2-8-18(16)26-24-17)23-13-15-6-4-10-22-20(15)14-5-3-9-21-12-14/h1-10,12H,11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXQVQKDPFBBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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